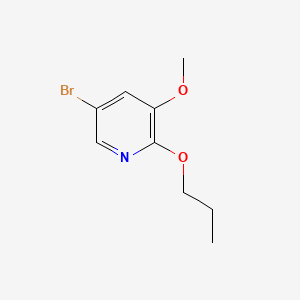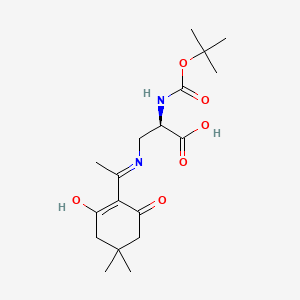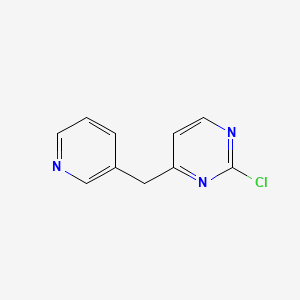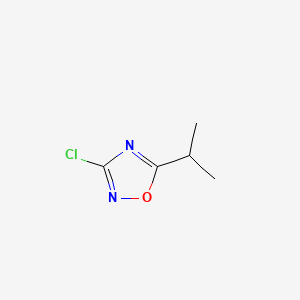
3-氯-5-异丙基-1,2,4-恶二唑
描述
3-Chloro-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chlorine atom at the third position and an isopropyl group at the fifth position.
科学研究应用
3-Chloro-5-isopropyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, showing activity against various bacterial and viral pathogens.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
作用机制
Target of Action
1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the disease-causing organism.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or function of the disease-causing organism .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .
Result of Action
As a potential anti-infective agent, it may lead to the inhibition or death of disease-causing organisms .
生化分析
Biochemical Properties
3-Chloro-5-isopropyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can affect metabolic pathways by modulating the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Chloro-5-isopropyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 3-Chloro-5-isopropyl-1,2,4-oxadiazole may lead to cumulative changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can enhance certain physiological functions, while at high doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-5-isopropyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, such as lipids, carbohydrates, and nucleotides . By modulating these metabolic pathways, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 3-Chloro-5-isopropyl-1,2,4-oxadiazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole is essential for its function and activity. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or interactions with targeting signals . The localization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole within these compartments can affect its ability to modulate cellular processes and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, the reaction of an amidoxime with an isopropyl-substituted carboxylic acid chloride in the presence of a base can yield the desired oxadiazole .
Industrial Production Methods: Industrial production methods for 3-Chloro-5-isopropyl-1,2,4-oxadiazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 3-Chloro-5-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amine or thiol derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
相似化合物的比较
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns.
1,2,5-Oxadiazole: Known for its instability and less common in medicinal chemistry.
1,3,4-Oxadiazole: More stable and frequently used in drug design.
Uniqueness: 3-Chloro-5-isopropyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-chloro-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIXTYCNSSYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259943 | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-26-1 | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






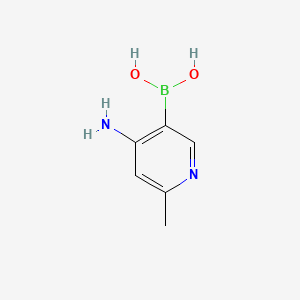
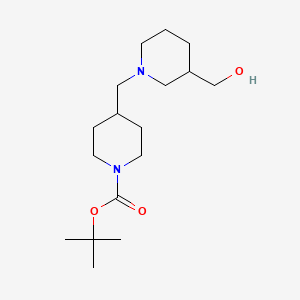
![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)
